Lipophilicity Advantage in CNS Drug Design
The methyl ester of 5-(trifluoromethyl)pyridine-2-carboxylic acid offers a significant lipophilicity advantage over the corresponding free carboxylic acid. This is a critical parameter for central nervous system (CNS) drug design, where optimal LogP values correlate with improved blood-brain barrier (BBB) penetration . While the methyl ester (target compound) has a calculated LogP of 1.82 [1], the corresponding acid (5-(trifluoromethyl)pyridine-2-carboxylic acid) is known to be only slightly soluble in water , indicating a much lower LogP (more hydrophilic). This 1-2 unit difference in LogP can shift a compound from being peripherally restricted to CNS-penetrant, a key consideration when sourcing intermediates for neuroscience programs .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.82 (calculated) |
| Comparator Or Baseline | 5-(trifluoromethyl)pyridine-2-carboxylic acid (hydrophilic, slightly water-soluble) |
| Quantified Difference | Estimated ΔLogP ≈ 1-2 units (inferred) |
| Conditions | In silico prediction |
Why This Matters
The higher LogP of the methyl ester directly translates to superior potential for passive diffusion across biological membranes, making it a more appropriate building block for designing CNS-active drug candidates where brain penetration is required.
- [1] 124236-37-9 | Methyl 5-(trifluoromethyl)picolinate. Chembase. Log P = 1.8227491. View Source
